1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with methylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: A related compound with similar structural features.
3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound
Uniqueness
1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N6O |
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Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-methyl-5-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N6O/c1-4-5-19-8-10(9(2)16-19)7-15-12-6-11(13(14)20)18(3)17-12/h6,8H,4-5,7H2,1-3H3,(H2,14,20)(H,15,17) |
InChI Key |
XRLGURPMRAHBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C(=O)N)C |
Origin of Product |
United States |
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